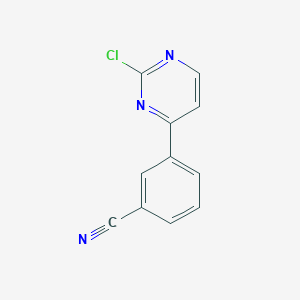

3-(2-Chloropyrimidin-4-yl)benzonitrile

Description

3-(2-Chloropyrimidin-4-yl)benzonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a benzonitrile group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3-(2-chloropyrimidin-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3/c12-11-14-5-4-10(15-11)9-3-1-2-8(6-9)7-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROBKVCHGQWYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=NC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)benzonitrile typically involves the reaction of 2-chloropyrimidine with benzonitrile under specific conditions. One common method involves the nucleophilic substitution reaction where the chlorine atom in 2-chloropyrimidine is replaced by the benzonitrile group. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(2-Chloropyrimidin-4-yl)benzonitrile has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.

Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation . The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Chloropyrimidin-4-yl)benzonitrile with structurally analogous pyrimidine derivatives, emphasizing substituent variations and their implications:

Key Observations:

Substituent Position Effects: Methyl groups at pyrimidine 5- or 6-positions (e.g., 1292317-91-9 vs. 1292317-92-0) influence steric and electronic profiles. The 6-methyl derivative may hinder nucleophilic attack at the adjacent chlorine, whereas the 5-methyl variant could alter resonance stabilization .

Functional Group Variations: Replacement of the benzonitrile group with an amino moiety (e.g., 4-((6-chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile) shifts reactivity toward electrophilic aromatic substitution, as seen in ABCG2 inhibitor synthesis .

Synthetic Utility :

Biological Activity

3-(2-Chloropyrimidin-4-yl)benzonitrile is a pyrimidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This compound has been studied for its potential applications as an enzyme inhibitor and its role in various therapeutic areas, including antiviral and anticancer activities.

- Molecular Formula : C12H8ClN

- Molecular Weight : 215.64 g/mol

- Structure : The compound consists of a chlorinated pyrimidine ring attached to a benzonitrile moiety, which allows it to interact with various biological targets.

Target Enzymes

This compound is known to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), similar to rilpivirine. Its mechanism involves:

- Inhibition of HIV-1 Reverse Transcriptase : By binding to the reverse transcriptase enzyme, it disrupts the HIV replication cycle, preventing the virus from multiplying.

Other Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial and Antifungal : It has been found effective against various pathogens, suggesting potential as an antimicrobial agent.

- Antitumor Activity : Studies have shown that it can inhibit tumor cell proliferation, indicating its use in cancer therapy.

- DNA Topoisomerase II Inhibition : This action is crucial for DNA replication and repair processes, making it a candidate for further cancer research.

In Vitro Studies

- Enzyme Inhibition :

-

Antimicrobial Activity :

- The compound has exhibited broad-spectrum antimicrobial effects. In studies involving various bacterial and fungal strains, it was noted to possess both bactericidal and fungicidal properties.

-

Antitumor Effects :

- In cellular assays, this compound was shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values for these effects were significantly lower than those of standard chemotherapeutic agents.

Case Studies

| Study | Findings |

|---|---|

| Study on HIV Inhibition | Demonstrated that this compound inhibits HIV-1 reverse transcriptase with an IC50 value comparable to established NNRTIs. |

| Antimicrobial Evaluation | Showed effectiveness against multi-drug resistant strains of bacteria and fungi, indicating its potential in treating infections that are difficult to manage with current antibiotics. |

| Antitumor Research | Reported significant reduction in tumor growth in xenograft models when treated with the compound, highlighting its therapeutic potential in oncology. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.